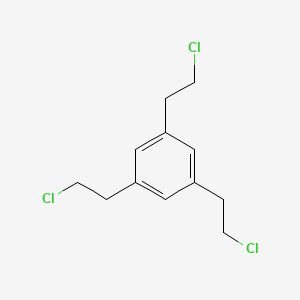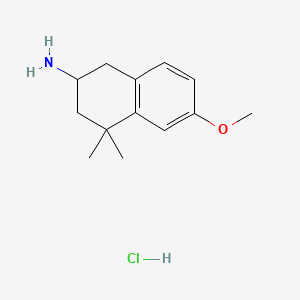
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride is a chemical compound that belongs to the class of naphthylamines It is characterized by its tetrahydronaphthalene structure with methoxy and dimethyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene derivatives.
Hydrogenation: The naphthalene derivative undergoes hydrogenation in the presence of a catalyst such as palladium on carbon to form the tetrahydronaphthalene structure.
Amination: The amine group is introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using large-scale hydrogenation reactors.
Continuous Flow Methoxylation: Employing continuous flow reactors for efficient methoxylation.
Automated Amination: Utilizing automated systems for the amination step.
Crystallization: The hydrochloride salt is crystallized from the reaction mixture and purified through recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield tetrahydronaphthalene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthylamine derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to exert its biological effects.
Signal Transduction: Affecting signal transduction pathways to influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Similar structure but lacks the dimethyl and amine groups.
1,2,3,4-Tetrahydronaphthalene: Lacks the methoxy, dimethyl, and amine groups.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the dimethyl and amine groups.
Uniqueness
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
23204-07-1 |
|---|---|
Fórmula molecular |
C13H20ClNO |
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
6-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)8-10(14)6-9-4-5-11(15-3)7-12(9)13;/h4-5,7,10H,6,8,14H2,1-3H3;1H |
Clave InChI |
GCIGLHHFNHXLJP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC2=C1C=C(C=C2)OC)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


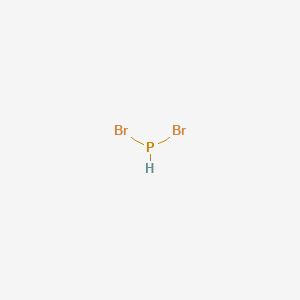

![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)

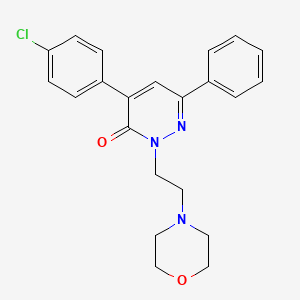

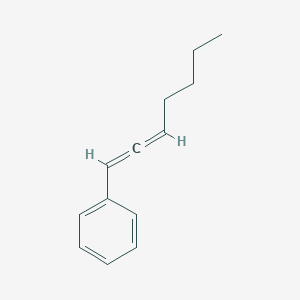

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
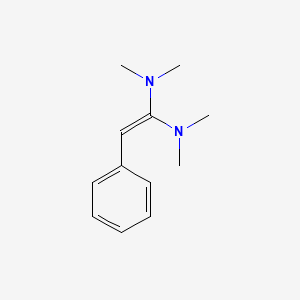

![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
